7-Methyl-7-octen-5-YN-3-OL

Übersicht

Beschreibung

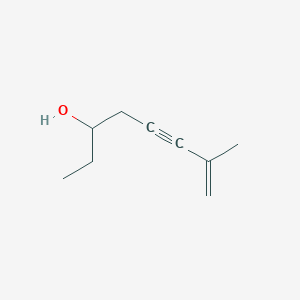

7-Methyl-7-octen-5-yn-3-ol is an organic compound with the chemical formula C10H16O . It is a colorless liquid with a fragrant fruit aroma . The IUPAC name for this compound is 7-methyloct-7-en-5-yn-3-ol .

Synthesis Analysis

The synthesis of 7-Methyl-7-octen-5-yn-3-ol involves various methods. One common method is through the sodium salt of caprylic acid and 3-bromopyridine reaction, followed by reduction, deprotection, and other steps .Molecular Structure Analysis

The molecular formula of 7-Methyl-7-octen-5-yn-3-ol is C9H14O . The structure includes a carbon-carbon triple bond, which is a characteristic feature of alkynes . The SMILES representation of the molecule is CCC(CC#CC(=C)C)O .Physical And Chemical Properties Analysis

7-Methyl-7-octen-5-yn-3-ol has a boiling point of about 217.3ºC at 760 mmHg . Its density is about 0.902±0.06 g/cm3 . The compound has a molar mass of 138.21 . It also has a flash point of 91.8°C .Wissenschaftliche Forschungsanwendungen

Plant Defense Mechanisms

- Volatile Metabolite in Plant Defense : 1-Octen-3-ol, a volatile metabolite produced by mold fungi, has been shown to induce defense genes in Arabidopsis plants, enhancing resistance against Botrytis cinerea. This suggests a role for similar compounds in plant defense mechanisms (Kishimoto et al., 2007).

Chemical Synthesis and Reactivity

- Hydroboration of Myrcene : A study on the hydroboration of myrcene, a compound related to 7-Methyl-7-octen-5-YN-3-OL, discusses the selective placement of boron atoms in organic compounds, which is crucial for various chemical syntheses (Brown et al., 1963).

- Cyclisation of Alcohols : Research on the cyclisation of 2-methylbut-3-yn-2-ol to cyclo-octatetraene derivatives indicates potential applications in the synthesis of complex organic compounds (Chini et al., 1967).

Biofuels and Antifungal Activity

- Biofuels from Microorganism Metabolism : A study investigates the anti-knock properties of biofuels produced from microorganism metabolism, including compounds like 3-methyl-2-buten-1-ol, which are structurally related to 7-Methyl-7-octen-5-YN-3-OL (Mack et al., 2014).

- Antifungal Activity : The synthesis of 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, an analog of a natural product, shows strong antifungal activity against Alternaria solani, suggesting potentialfor similar compounds like 7-Methyl-7-octen-5-YN-3-OL in antifungal applications (Zhao et al., 2014).

Molecular Modeling and Synthesis

- Musks by Ring-Closing Alkyne Metathesis : A study on the synthesis of macrocyclic musks involves processes like ring-closing alkyne metathesis, which could be relevant for synthesizing derivatives of 7-Methyl-7-octen-5-YN-3-OL (Kraft & Berthold, 2008).

Catalytic Reactions

- Rhodium(I)-Catalysed Dimerisation : A study demonstrates the dimerisation of terminal acetylenes like Oct-1-yne at room temperature, hinting at possible catalytic reactions involving 7-Methyl-7-octen-5-YN-3-OL (Carlton & Read, 1978).

Potential Applications in Fragrances

- Synthesis of Fragrance Compounds : The synthesis of potent musk odorants, as shown in the study by Kraft & Berthold (2008), suggests potential applications of 7-Methyl-7-octen-5-YN-3-OL in fragrance industries.

Enzymatic Reactions

- Enzymatic Epoxidation : Research on enzymatic epoxidation indicates the versatility of enzyme systems in transforming compounds like 1,7-octadiene to epoxides, which could be applied to similar compounds (May & Abbott, 1973).

Safety And Hazards

7-Methyl-7-octen-5-yn-3-ol poses certain safety risks. It is recommended to wear appropriate personal protective equipment such as chemical goggles and gloves during use or handling . Contact with skin and eyes should be avoided . If exposed, rinse immediately with clean water and seek medical help . The compound should be stored in a dark, well-ventilated place, away from fire and flammable materials .

Eigenschaften

IUPAC Name |

7-methyloct-7-en-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h9-10H,2,4,7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMIXYCYQYWHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470127 | |

| Record name | 7-METHYL-7-OCTEN-5-YN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7-octen-5-YN-3-OL | |

CAS RN |

87371-34-4 | |

| Record name | 7-METHYL-7-OCTEN-5-YN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

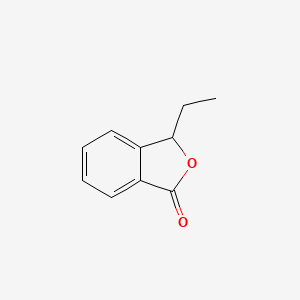

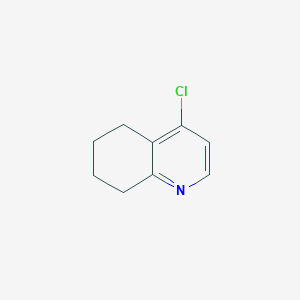

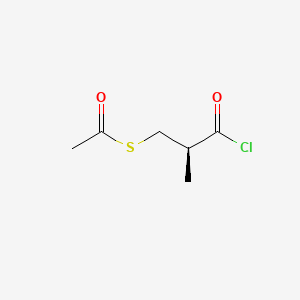

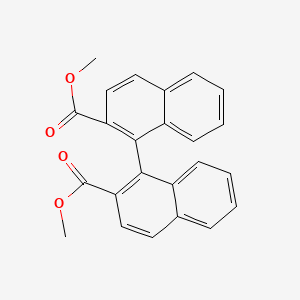

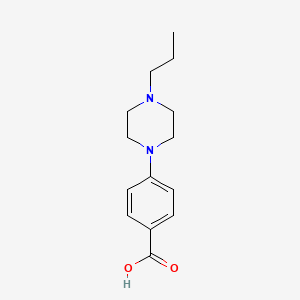

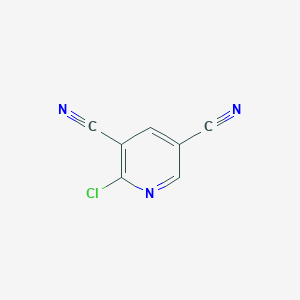

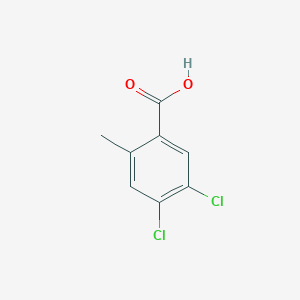

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-](/img/structure/B1600403.png)

![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)

![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)